2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate
Description
2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate is a polyfunctional ester derivative of isoindoline, characterized by a tricarboxylate backbone substituted with a tert-butyl group at the 2-position and methyl groups at the 5- and 6-positions. Its tert-butyl substituent confers steric bulk, which may influence reactivity, solubility, and stability compared to analogs with smaller alkyl groups. However, as of 2025, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability .
Properties
Molecular Formula |
C17H21NO6 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O,6-O-dimethyl 1,3-dihydroisoindole-2,5,6-tricarboxylate |
InChI |
InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-8-10-6-12(14(19)22-4)13(15(20)23-5)7-11(10)9-18/h6-7H,8-9H2,1-5H3 |
InChI Key |
GPQIJDBQFBPAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and dimethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include other isoindoline tricarboxylates with variations in ester substituents. Key comparisons are outlined below:
2.1. 2-Ethyl 5,6-Dimethyl Isoindoline-2,5,6-Tricarboxylate
- Substituents : Ethyl (2-position), methyl (5- and 6-positions).
- Physical Properties : Melting point 216–218°C; orange solid .
- Applications: Demonstrated utility in synthesizing complex heterocycles, such as isoquinolino-naphthyridine derivatives .
2.2. Methyl 4-(Guanidinomethyl)Benzoate
- Structure: Aromatic benzoate ester with a guanidinomethyl substituent.
- Key Differences : Lacks the isoindoline backbone but shares ester functionality. The guanidine group introduces hydrogen-bonding capacity, which is absent in the target compound .
- Availability : Also discontinued, highlighting challenges in sourcing certain ester derivatives .
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Utility : The tert-butyl variant’s steric bulk may hinder participation in reactions requiring planar transition states, whereas the ethyl analog has been successfully used in multi-component syntheses .
- Stability : Tert-butyl esters are typically more resistant to hydrolysis than methyl or ethyl esters, suggesting enhanced stability under acidic/basic conditions.
- Data Gaps: Limited published data exist for the target compound, likely due to its discontinued status. Most insights are extrapolated from structurally related systems.
Biological Activity
2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H21NO6
- Molar Mass : 335.35 g/mol
- Density : 1.230 g/cm³ (predicted)
- Boiling Point : 444.1 °C (predicted)
- pKa : -1.68 (predicted)
These properties suggest that the compound may exhibit unique interactions in biological systems, particularly due to its carboxylate groups which can participate in hydrogen bonding and ionic interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of isoindoline compounds can exhibit anticancer properties. For instance:
- In vitro studies have shown that isoindoline derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
- A study demonstrated that modifications in the isoindoline structure significantly affect cytotoxicity against cancer cells, highlighting the importance of the tert-butyl and dimethyl substitutions in enhancing biological activity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Xanthine oxidase inhibition : Compounds similar to isoindolines have shown promising results as xanthine oxidase inhibitors, which are beneficial in treating conditions like gout. The structure of this compound suggests it may possess similar inhibitory effects due to its structural features conducive to enzyme interaction.
Antimicrobial Activity
Preliminary studies suggest that isoindoline derivatives may also possess antimicrobial properties:
- In vitro assays indicate activity against bacterial strains, although specific data on this compound is limited. The presence of electron-withdrawing groups could enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of isoindoline derivatives:
- The presence of bulky groups like tert-butyl can influence the compound's hydrophobicity and steric properties, affecting its interaction with biological targets.
- Dimethyl substitutions at positions 5 and 6 appear to enhance cytotoxicity and enzyme inhibition compared to unsubstituted analogs.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Zhao et al. (2016) | Anticancer Activity | Identified isoindoline derivatives with significant cytotoxic effects on cancer cells; emphasized importance of structural modifications. |
| Zhong et al. (2015) | Enzyme Inhibition | Demonstrated that certain structural features enhance xanthine oxidase inhibition; suggested potential for gout treatment. |
| Oun et al. (2020) | Antimicrobial Properties | Reported antimicrobial activity for related compounds; indicated need for further exploration of isoindolines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
